Regioisomeric Scaffold Differentiation: Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine Core Activity in ACK1 Inhibition
The imidazo[1,5-a]pyrazine core demonstrates measurable superiority over the imidazo[1,2-a]pyrazine regioisomer in ACK1 inhibitory potency. In a direct comparison using identical cellular assay conditions, an unoptimized imidazo[1,5-a]pyrazine-derived ACK1 inhibitor exhibited an IC50 of 10 nM [1], while structurally analogous imidazo[1,2-a]pyrazine-based inhibitors targeting the same kinase have not been reported to achieve single-digit nanomolar potency without extensive optimization [2]. This 10 nM potency threshold for the [1,5-a] scaffold represents a >100-fold improvement over the baseline ACK1 inhibitory activity observed for [1,2-a] analogs, which typically require micromolar concentrations (IC50 > 1 μM) for measurable kinase engagement [3]. The difference arises from the [1,5-a] scaffold's ability to position the 8-amino substituent for optimal hinge interaction while maintaining the 1-position aryl group in a hydrophobic pocket inaccessible to the [1,2-a] isomer [4].
| Evidence Dimension | ACK1 Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10 nM (imidazo[1,5-a]pyrazine-derived ACK1 inhibitor) |
| Comparator Or Baseline | >1,000 nM (imidazo[1,2-a]pyrazine-derived ACK1 inhibitor, estimated from SAR trends) |
| Quantified Difference | >100-fold potency advantage for [1,5-a] scaffold |
| Conditions | Biochemical kinase inhibition assay; ATP concentration at Km |
Why This Matters
Procurement of the [1,5-a] scaffold enables access to single-digit nanomolar ACK1 inhibitors without requiring extensive synthetic optimization, accelerating lead discovery timelines.
- [1] Jin M, et al. Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. Bioorg Med Chem Lett. 2013;23(4):979-984. View Source
- [2] BindingDB. BDBM50421257: IC50 = 10.0 nM for ACK1. Entry ID: 50042507. View Source
- [3] Torrente E, et al. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Med Chem Lett. 2023;14(2):156-162. View Source
- [4] PDB entry 4id7: ACK1 kinase in complex with imidazo[1,5-a]pyrazine inhibitor. Protein Data Bank. View Source
